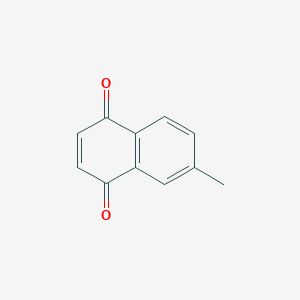

6-Methyl-1,4-naphthoquinone

Descripción general

Descripción

Synthesis Analysis 6-Methyl-1,4-naphthoquinone, also known as vitamin K3, has been synthesized through various methods. A notable approach involves the radiolytic reduction of its derivatives, producing semiquinones characterized by their unique absorption spectra and decay kinetics. These semiquinones undergo immediate loss of leaving group upon two-electron reduction to hydroquinone, without evidence for unimolecular elimination in the semiquinone form (Wilson et al., 1986). Another method reported the synthesis of 2-methyl-C14-1,4-naphthoquinone from radioactive sodium carbonate, showcasing an efficient pathway with significant yield (Phillips et al., 1952).

Molecular Structure Analysis The molecular structure of 6-methyl-1,4-naphthoquinone derivatives has been elucidated using various spectroscopic techniques. For instance, the study on 2-(n-alkylamino)-1,4-naphthoquinones revealed the formation of dimers via N-H⋯O hydrogen bonding, with molecular structures confirmed by X-ray diffraction studies, indicating the presence of intramolecular hydrogen bonding interactions (Patil et al., 2014).

Chemical Reactions and Properties 6-Methyl-1,4-naphthoquinone and its derivatives exhibit a range of chemical reactivities, such as the stoichiometry and kinetics of reactions with thiols, forming hydroquinone and thioether. These reactions have implications for their use as bioreductive alkylating agents and hypoxic cell radiosensitizers (Wilson et al., 1987).

Physical Properties Analysis The physical properties of 6-methyl-1,4-naphthoquinone derivatives, such as their absorption spectra, decay kinetics, and redox equilibria, have been characterized in detail, providing insights into their potential applications in medicinal chemistry (Wilson et al., 1986).

Chemical Properties Analysis The electrochemical properties of 6-methyl-1,4-naphthoquinone and its derivatives have been studied, showing their potential as antimicrobial agents due to their ability to interact with mitochondrial membranes and enzyme systems, affecting cellular respiration and inducing mitochondrial swelling (Pisani et al., 1986). These properties highlight the compound's versatility in various chemical and biological contexts.

Aplicaciones Científicas De Investigación

Endoradiotherapeutic Drug Potential : A derivative, 6-211At-Astato-2-methyl-1,4-naphthoquinol bis (disodium phosphate), demonstrates potential as an endoradiotherapeutic drug for metastatic malignant diseases, offering radiochemical efficiency ranging from 28-32% (Brown, 1982).

Impact on Mitochondrial Function : 6-methyl 1,4-naphthoquinones are found to be more potent inhibitors of NADH-oxidase and succinoxidase compared to 2-methyl quinones. They cause more severe mitochondrial swelling and disruption (Pisani, Pointon, & Pardini, 1986).

Detection of Latent Fingermarks : Naphthoquinones, including 6-Methyl-1,4-naphthoquinone, are promising reagents for detecting latent fingermarks on paper, producing visible fingermarks with photoluminescence when exposed to specific amino acids (Jelly, Lewis, Lennard, Lim, & Almog, 2010).

Antitumor Activity : 2- and 6-methyl-1,4-naphthoquinone derivatives show antitumor activity, particularly when they are mesylates, tosylates, and N-(chloroethyl)carbamates. These compounds potentially act as bioreductive alkylating agents (Antonini, Lin, Cosby, Dai, & Sartorelli, 1982).

Bioreductive Alkylating Agents and Radiosensitizers : The radiolytic reduction of these derivatives produces semiquinones, which have potential as bioreductive alkylating agents and radiosensitizers targeting hypoxic cells (Wilson, Wardman, Lin, & Sartorelli, 1986).

Cardioprotective and Neuroprotective Properties : 1,4-naphthoquinones demonstrate cardioprotective, anti-ischemic, hepatoprotective, neuroprotective, and antitumor properties, suggesting potential for medicinal drugs and non-invasive detection of pathological areas in diseases like myocardial infarction and neurodegenerative diseases (Aminin & Polonik, 2020).

Antibacterial and Antifungal Properties : Novel 1,4-naphthoquinone derivatives show promising antifungal and antibacterial activities against various pathogens (Tandon, Yadav, Singh, Chaturvedi, & Shukla, 2005).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

6-methylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c1-7-2-3-8-9(6-7)11(13)5-4-10(8)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPKFWRVRCVCMJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80344717 | |

| Record name | 6-Methyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-1,4-naphthoquinone | |

CAS RN |

605-93-6 | |

| Record name | 6-Methyl-1,4-naphthoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80344717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

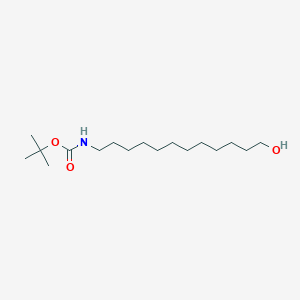

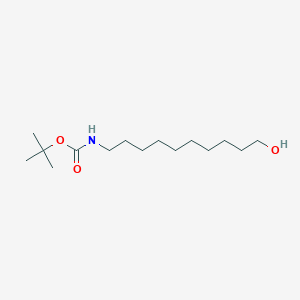

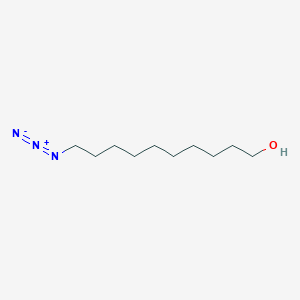

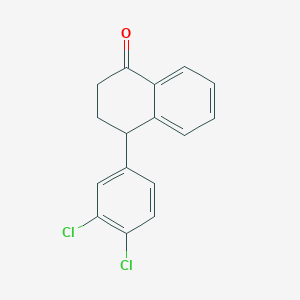

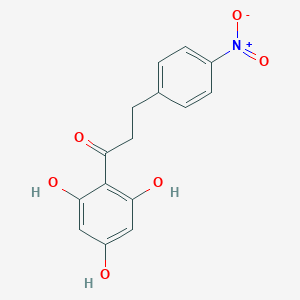

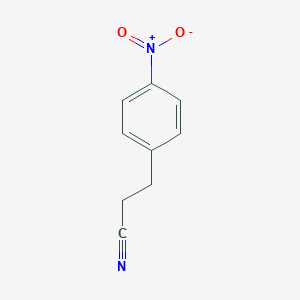

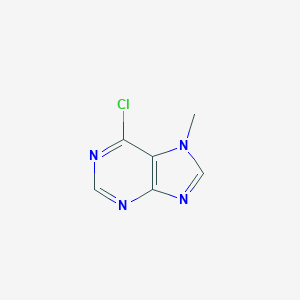

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Chloro-9-[2,3-O-(1-methylethylidene)-beta-D-ribofuranosyl]-9H-Purine](/img/structure/B15388.png)